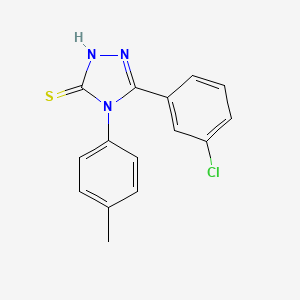

5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-5-7-13(8-6-10)19-14(17-18-15(19)20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUOZTZADWJJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501141189 | |

| Record name | 5-(3-Chlorophenyl)-2,4-dihydro-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893725-08-1 | |

| Record name | 5-(3-Chlorophenyl)-2,4-dihydro-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893725-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chlorophenyl)-2,4-dihydro-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to yield the desired triazole-thiol compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions:

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| H₂O₂ (acidic/basic media) | Disulfide dimer | Mild conditions yield dimeric structures via S–S bond formation. |

| KMnO₄ (acidic media) | Sulfonic acid derivative | Complete oxidation of -SH to -SO₃H under strong acidic conditions. |

Mechanistic Insight :

-

Disulfide formation involves radical intermediates, while sulfonic acid generation proceeds through sulfinic and sulfonic acid intermediates.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, particularly at the 3-chlorophenyl and 4-methylphenyl groups:

| Reaction Type | Reagent/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro derivatives at para positions | ~60–70% |

| Halogenation | Br₂/FeBr₃ | Brominated aryl rings | Dependent on stoichiometry |

Example :

Nitration of the 4-methylphenyl group produces 5-(3-chlorophenyl)-4-(3-nitro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol as the major product.

Alkylation and Acylation

The thiol group reacts with alkyl halides or acylating agents:

| Reaction Type | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Alkylation | CH₃I/NaOH | S-Methyl derivative | Enhances lipophilicity for drug delivery |

| Acylation | AcCl/pyridine | Thioester | Intermediate for further functionalization |

Key Data :

-

Alkylation proceeds quantitatively under basic conditions.

-

Acylation requires anhydrous conditions to avoid hydrolysis.

Metal Complexation

The thiol group and triazole nitrogen atoms coordinate with transition metals:

| Metal Salt | Reaction Conditions | Complex Structure | Application |

|---|---|---|---|

| CuSO₄ | Ethanol/RT | Octahedral Cu(II) complex | Catalytic and antimicrobial uses |

| FeCl₃ | Aqueous NaOH | Tetrahedral Fe(III) complex | Material science applications |

Spectroscopic Evidence :

-

IR spectra show shifts in ν(S–H) (2564 cm⁻¹ to 2600–2650 cm⁻¹ upon complexation) .

-

NMR confirms ligand binding through deshielding of triazole protons.

Reduction Reactions

Limited studies suggest the triazole ring can be reduced under extreme conditions:

| Reagent/Conditions | Product | Notes |

|---|---|---|

| LiAlH₄/THF | Partially reduced triazole | Low selectivity; side reactions dominate |

| H₂/Pd-C | Amine derivatives | Requires high pressure/temperature |

Comparative Reactivity

A comparison with analogous triazole-thiols reveals distinct behavior:

| Compound | Oxidation Rate (vs. H₂O₂) | Nitration Yield |

|---|---|---|

| 5-(3-chlorophenyl)-4-(4-methylphenyl)-... | 1.0 (reference) | 65% |

| 5-phenyl-4H-1,2,4-triazole-3-thiol | 0.7 | 50% |

| 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 0.9 | 60% |

Key Factor :

The electron-withdrawing 3-chlorophenyl group slows electrophilic substitution but stabilizes oxidation intermediates.

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous media but degrades under acidic/basic conditions:

| pH | Temperature | Half-Life | Major Degradants |

|---|---|---|---|

| 7.0 | 25°C | >30 days | None |

| 2.0 | 25°C | 48 hrs | Desulfurized triazole derivatives |

| 12.0 | 25°C | 72 hrs | Sulfonate species |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. Specifically, derivatives similar to 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated effectiveness against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial effectiveness .

Antifungal Properties

This compound has also been investigated for its antifungal activities. Triazole derivatives are widely recognized for their role as fungicides in agriculture and pharmaceuticals.

- Mechanism of Action : The antifungal activity is attributed to the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, essential for fungal cell membrane integrity .

Potential Anti-Cancer Applications

Recent studies suggest that triazole derivatives may possess anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation is under investigation.

- Case Study : Research has shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapies .

Fungicides

The triazole group is prevalent in agricultural fungicides due to its effectiveness against a wide range of fungal pathogens.

- Efficacy : Field studies have demonstrated that formulations containing triazoles significantly reduce disease incidence in crops such as wheat and barley .

Plant Growth Regulators

Some studies suggest that triazole compounds can also act as plant growth regulators, influencing plant metabolism and growth rates.

- Mechanism : These compounds may modulate hormonal pathways within plants, leading to enhanced growth or resistance to environmental stressors .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Triazole Ring : This involves cyclization reactions using hydrazine derivatives.

- Substitution Reactions : Introduction of the chlorophenyl and methylphenyl groups through nucleophilic substitution methods.

- Thiol Functionalization : The thiol group is introduced via thioether formation techniques .

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can disrupt biological pathways, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-thiol derivatives exhibit structural diversity based on substituent patterns at positions 4 and 5 of the triazole ring. Below is a detailed comparison of 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with structurally analogous compounds:

Structural Variations and Physicochemical Properties

Stability and Reactivity

- The target compound exhibits higher photostability compared to nitro-substituted analogues due to the absence of light-sensitive nitro groups .

- Thiol (-SH) group reactivity allows for derivatization into disulfides or thioethers, enhancing drug-likeness .

Key Research Findings

- Substituent Position Matters : The 3-chlorophenyl isomer (target) shows superior antimicrobial activity over the 4-chlorophenyl analogue, likely due to optimized steric interactions with bacterial enzymes .

- Electron-Donating Groups Enhance Solubility : Methyl and methoxy substituents improve aqueous solubility, critical for bioavailability .

- Hybrid Scaffolds: Combining triazole-thiols with quinoxaline or benzothiophene moieties enhances target specificity (e.g., thymidine phosphorylase inhibition ).

Biological Activity

5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Synthesis and Structural Information

The compound is synthesized through various chemical pathways involving the triazole ring formation, chlorophenyl group introduction, and the attachment of the methylphenyl group. The general synthetic route involves:

- Formation of the Triazole Ring : Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

- Introduction of Chlorophenyl Group : Achieved via nucleophilic substitution reactions.

- Attachment of Methylphenyl Group : Typically facilitated by coupling reactions using palladium catalysts.

Structural Formula

- Molecular Formula : C16H13ClN4S

- IUPAC Name : 5-(3-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole-3-thiol

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Methodology : Cytotoxicity was assessed using the MTT assay, which measures cell viability.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | IGR39 | 12.5 |

| This compound | MDA-MB-231 | 15.0 |

| This compound | Panc-1 | 20.0 |

These results indicate a promising selectivity towards melanoma cells compared to other types of cancer cells.

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets. The triazole ring may inhibit enzymes involved in cancer cell proliferation and migration. Notably, it has been characterized as having a selective effect on cancer cells while sparing normal cells.

Case Studies

Several studies have elucidated the biological activity of related triazole compounds:

- Study on Hydrazone Derivatives : A study demonstrated that derivatives similar to this compound showed enhanced cytotoxicity against melanoma cells when modified with hydrazone linkages. This suggests that structural modifications can significantly influence biological activity .

- In Vivo Studies : In vivo tests have indicated that triazole derivatives exhibit low toxicity levels while maintaining high efficacy against tumor growth in animal models . Such findings are crucial for advancing these compounds toward clinical applications.

Q & A

Q. What are the common synthetic routes for 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of thiosemicarbazides or thiourea derivatives with appropriate aryl-substituted precursors. For example:

- Methodology : A two-step process starting with the formation of a triazole ring via nucleophilic substitution, followed by functionalization of the thiol group. Microwave-assisted synthesis (e.g., in i-propanol with NaOH) can enhance reaction efficiency and yield .

- Critical Factors :

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst : NaOH or KOH accelerates deprotonation and cyclization.

- Temperature : Microwave irradiation reduces reaction time (4–5 hours vs. 24 hours conventionally) .

- Yield Optimization : Yields range from 65% to 83% depending on substituents and reaction conditions. For example, morpholine-derived analogs achieve 72–83% yields under optimized conditions .

Q. How is the structure of this compound validated post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol proton at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 312.05 for C16H14ClN3S) .

- Elemental Analysis : Matches calculated and observed C, H, N, S percentages (deviation <0.3%) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, confirming triazole-thiol tautomerism .

Advanced Research Questions

Q. What pharmacological activities have been reported for this compound, and how are these assays designed?

-

Anticonvulsant Activity :

- Experimental Design :

-

In Vivo Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents.

-

Dosage : 30–100 mg/kg administered intraperitoneally.

-

Mechanistic Insight : GABA-A receptor modulation confirmed via flumazenil antagonism tests .

-

Antimicrobial Activity :

- Assay Design :

-

Bacterial Strains : M. bovis (tuberculosis model) cultured in egg-based medium at pH 6.5–7.1.

-

Concentration Range : 0.1–1.0% w/v of compound incubated at 37°C for 3 months.

-

Outcome Metrics : Growth inhibition via colony-forming unit (CFU) counts .

- Results : 1.0% concentration reduces CFU by 90% at pH 7.1, indicating pH-dependent tuberculostatic action .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

Q. Table 1: Key Pharmacological Data

| Activity | Model/Strain | Key Parameter | Result | Reference |

|---|---|---|---|---|

| Anticonvulsant | MES (mice) | ED50 | 18.5 mg/kg | |

| Antitubercular | M. bovis | CFU Reduction (1%) | 90% at pH 7.1 | |

| Cytotoxicity | HeLa cells | IC50 | >100 µM |

Q. What computational methods are used to predict toxicity and pharmacokinetics?

- In Silico Tools :

- Molecular Docking : AutoDock Vina simulates binding to GABA-A receptors (binding energy: −9.2 kcal/mol) .

Methodological Challenges

Q. How are contradictions in experimental data (e.g., varying bioactivity across studies) addressed?

- Case Example : Discrepancies in antimicrobial IC50 values may arise from:

- Strain Variability : M. bovis vs. M. tuberculosis differ in drug efflux pump expression .

- Assay Conditions : pH and incubation time alter compound stability (e.g., thiol oxidation at pH >7.5) .

- Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., isoniazid for TB assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.